Paliperidone N-Oxide

描述

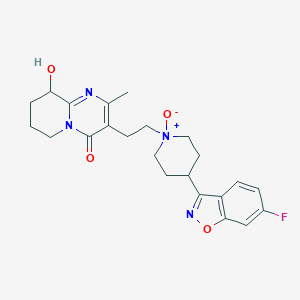

Structure

3D Structure

属性

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O4/c1-14-17(23(30)27-9-2-3-19(29)22(27)25-14)8-12-28(31)10-6-15(7-11-28)21-18-5-4-16(24)13-20(18)32-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGHBNZGNKDZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CC[N+]3(CCC(CC3)C4=NOC5=C4C=CC(=C5)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647306 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)-1-oxo-1lambda~5~-piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761460-08-6 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)-1-oxo-1lambda~5~-piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Degradation Pathways of Paliperidone N Oxide

Oxidative Degradation Mechanisms Leading to Paliperidone (B428) N-Oxide Formation

Oxidative degradation is a primary pathway through which paliperidone N-oxide is formed. This process involves the reaction of paliperidone with oxidizing agents, leading to the addition of an oxygen atom to the molecule.

Role of Reactive Oxygen Species and Oxidizing Agents in N-Oxide Generation

Reactive oxygen species and various oxidizing agents play a significant role in the generation of this compound. Hydrogen peroxide (H₂O₂) is a frequently used oxidizing agent in forced degradation studies that has been shown to induce the formation of this compound. japsonline.comijper.orgjetir.orgacs.orgresearchgate.nettandfonline.com Oxidative hydrolysis specifically driven by H₂O₂ has been reported to lead to the formation of N-oxide. japsonline.com Under general oxidative stress conditions, considerable degradation of paliperidone is observed, with this compound identified as a major degradation product. oup.com The presence of trace amounts of peroxides, such as those found in certain solvents like tetrahydrofuran (B95107) (THF), has also been implicated in the formation of this N-oxide impurity. acs.org Furthermore, studies utilizing potassium permanganate (B83412) in an acidic medium have demonstrated oxidative degradation of paliperidone. asianpubs.orgresearchgate.net Photocatalysis involving titanium dioxide (TiO₂) under sunlight has also been linked to the formation of a degradation product that appears to be the N-oxide, as a common peak is observed under both oxidative and TiO₂ photocatalysed conditions. nih.gov

Proposed Chemical Reaction Pathways for N-Oxidation

While detailed step-by-step chemical reaction mechanisms were not extensively elaborated in the reviewed literature, the formation of this compound involves the oxidation of the nitrogen atom within the piperidine (B6355638) ring of the paliperidone molecule. The chemical name of this compound, which includes "1-oxidopiperidin-1-ium," directly indicates that the oxidation occurs at the piperidine nitrogen. nih.govlgcstandards.com The resulting structure features an oxygen atom bonded to this nitrogen. nih.govlgcstandards.comnih.gov This N-oxidation is a common degradation pathway for tertiary amines when exposed to oxidizing conditions.

Photolytic Degradation Influencing this compound Generation

Photolytic degradation, induced by exposure to light, can also influence the degradation of paliperidone and potentially contribute to the generation of this compound. Studies have investigated the photostability of paliperidone under various light conditions, including UV light and sunlight. ijper.orgresearchgate.netnih.govresearchgate.netejournal.bynih.gov

Some research indicates that photolytic degradation is a significant factor in paliperidone decomposition. researchgate.netresearchgate.net For instance, one study reported substantial drug decomposition after exposure to light. researchgate.netresearchgate.net The observation of a common degradation peak in both oxidative and TiO₂ photocatalysed samples, suggested to be the N-oxide, and its presence in other photostability samples, further supports the link between photolytic degradation and N-oxide formation, particularly in the presence of photosensitizers like TiO₂. nih.gov Investigations into the photodegradation of paliperidone in different media (aqueous and methanol) under UVA and UVC irradiation have also identified degradation products. researchgate.netnih.gov

However, some studies have reported that paliperidone remained stable under photolytic stress conditions. japsonline.comtandfonline.comresearchgate.net These conflicting findings might be attributed to variations in experimental parameters such as the solvent used, the intensity and wavelength of the light source, and the duration of exposure.

Thermal Stress Effects on this compound Formation

The impact of thermal stress on the stability of paliperidone and the formation of its N-oxide has been examined through forced degradation studies at elevated temperatures. japsonline.comijper.orgresearchgate.netnih.govresearchgate.netejournal.bysdiarticle4.comulb.ac.be

Several studies indicate that paliperidone is relatively stable when subjected to dry heat or thermal stress conditions. japsonline.comtandfonline.comnih.govresearchgate.net Conversely, other studies have reported partial degradation or a discernible degradation step occurring at elevated temperatures. researchgate.netulb.ac.be One study specifically noted first-order kinetics for thermal degradation. researchgate.net

While thermal stress can lead to the degradation of paliperidone through various pathways, the reviewed literature does not definitively establish thermal stress alone as a direct cause for the formation of this compound. It is possible that elevated temperatures might accelerate other degradation processes, such as oxidation, if oxygen is present, or induce different degradation pathways altogether.

Kinetic Analysis of this compound Formation Under Forced Degradation Conditions

Kinetic studies provide valuable insights into the rate and order of the degradation processes leading to the formation of this compound under forced conditions. Investigations into the degradation kinetics of paliperidone have been conducted under various stress conditions, including oxidation, heat, and photolysis. researchgate.netasianpubs.orgresearchgate.net

In one study, first-order kinetics were observed for the degradation of paliperidone under oxidative, thermal, and photolytic stress conditions. researchgate.net Oxidative degradation reactions, particularly those involving potassium permanganate in an acidic medium, have been studied under pseudo-first-order conditions to determine the reaction orders with respect to paliperidone and the acidic medium. asianpubs.orgresearchgate.net Another study focusing on photodegradation reported first-order kinetics across all tested conditions. researchgate.netnih.gov While oxidative decomposition induced by hydrogen peroxide was described as a slow process in one study, the kinetics can be influenced by the concentration of the oxidizing agent and the reaction conditions. researchgate.net

The data from forced degradation studies highlight the susceptibility of paliperidone to degradation under specific conditions, particularly oxidation and, to some extent, photolysis, leading to the formation of this compound. The kinetics of these reactions are crucial for predicting the stability of paliperidone in different environments and formulations.

Based on the information from forced degradation studies, a summary of the observed degradation behavior under various stress conditions, including those leading to N-oxide formation, can be presented:

| Degradation Condition | Observed Degradation of Paliperidone | This compound Formation | Notes | Source |

| Oxidative (e.g., H₂O₂) | Significant degradation | Yes, major product | Often studied with H₂O₂. japsonline.comijper.orgjetir.orgacs.orgresearchgate.nettandfonline.comoup.com | japsonline.comoup.com |

| Oxidative (KMnO₄/Acid) | Degradation observed | Oxidation products identified | Kinetics studied under pseudo-first-order conditions. asianpubs.orgresearchgate.net | asianpubs.orgresearchgate.net |

| Photolytic | Variable (stable to significant) | Possible/Observed in some cases | Conflicting reports, may depend on conditions/photosensitizers. nih.gov | japsonline.comijper.orgresearchgate.nettandfonline.comnih.govresearchgate.netejournal.bynih.govresearchgate.net |

| Thermal | Variable (stable to partial) | Not explicitly stated as direct | May accelerate other degradation or cause different products. researchgate.netulb.ac.be | japsonline.comijper.orgresearchgate.nettandfonline.comnih.govresearchgate.netejournal.byresearchgate.netsdiarticle4.comulb.ac.be |

| Acid Hydrolysis | Degradation observed in some studies | Not explicitly N-oxide | Different degradation products may form. ijper.orgjetir.orgtandfonline.comresearchgate.netresearchgate.net | ijper.orgjetir.orgtandfonline.comresearchgate.netresearchgate.net |

| Alkaline Hydrolysis | Degradation observed in some studies | Not explicitly N-oxide | Different degradation products may form. ijper.orgjetir.orgtandfonline.comoup.comresearchgate.netresearchgate.net | ijper.orgjetir.orgtandfonline.comoup.comresearchgate.netresearchgate.net |

| Hydrolytic (Water) | Limited or no significant degradation | Not explicitly N-oxide | Observed stability in some studies. japsonline.comtandfonline.com | japsonline.comtandfonline.com |

Advanced Analytical Methodologies for Paliperidone N Oxide

Chromatographic Separation Techniques for Paliperidone (B428) N-Oxide

Chromatographic techniques are fundamental in separating Paliperidone N-Oxide from the active pharmaceutical ingredient (API) and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used methods for this purpose.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

The development of stability-indicating HPLC methods is essential for quantifying paliperidone and resolving its degradation products, including this compound. These methods are typically validated according to International Conference on Harmonisation (ICH) guidelines to ensure they are specific, precise, accurate, and robust. ijper.org

Forced degradation studies are performed under various stress conditions such as hydrolysis, oxidation, and photolysis to demonstrate the method's ability to separate the drug from its degradation products. researchgate.netresearchgate.net this compound is commonly identified as a major degradation product under oxidative and photolytic stress conditions. africaresearchconnects.com Researchers have developed various RP-HPLC methods capable of separating this compound from paliperidone and other impurities. The selection of the stationary phase (e.g., C18, C8), mobile phase composition, and detector wavelength are critical parameters in method development. ijper.orgresearchgate.net

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| Phenomenex, Gemini NX, C18 (150x4.6 mm, 5 µm) | Methanol: Acetonitrile (B52724): 0.15% v/v Triethylamine (B128534) in water (pH 6) (50:20:30 v/v) | 1.0 | 237 | ijper.org |

| Alltima C8 (250mm × 4.6mm, 5µm) | Acetonitrile: Ammonium (B1175870) acetate (B1210297) buffer (pH 3.5; 20mM) with 0.2% triethylamine (60:40, v/v) | 1.0 | 280 | |

| Zorbax SB C18 (100 x 4.6 mm, 3.5 µm) | Buffer (2.1g TBAHS in 100 mL water): Acetonitrile (90:10 v/v) | 1.0 | 275 | ijpbs.com |

Applications of Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, which operate at higher pressures to provide significant advantages over traditional HPLC. japsonline.com This technology offers a dramatic increase in resolution, sensitivity, and speed of analysis. japsonline.com For the analysis of paliperidone and its impurities, UPLC methods allow for much shorter run times, often under 3 minutes, while still achieving excellent separation of the main compound from degradation products like this compound. japsonline.com

The enhanced resolution of UPLC is particularly beneficial for complex samples and for detecting trace-level impurities. The development of a rapid, stability-indicating UPLC method for paliperidone palmitate demonstrated successful separation from its major degradation products, including the N-oxide, with a significantly reduced analysis time. japsonline.com

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Column Temperature | Reference |

|---|---|---|---|---|---|

| Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm) | Ammonium acetate buffer: Acetonitrile (10:90 v/v) | 0.6 | 238 | 50°C | japsonline.com |

Mass Spectrometry (MS) for Structural Elucidation and Impurity Profiling of this compound

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation of impurities and degradation products.

LC-MS and LC-MS/MS in the Identification of N-Oxide Degradation Products

LC-MS and LC-MS/MS techniques are powerful for identifying unknown impurities formed during stability studies. In the analysis of paliperidone, LC-MS has been used to identify degradation products based on their mass-to-charge ratio (m/z). researchgate.netnih.gov Under oxidative stress conditions, a degradation product with an m/z of 443 is consistently observed, corresponding to the addition of an oxygen atom to the parent paliperidone molecule (m/z 427). nih.govresearchgate.net This impurity is identified as this compound. nih.gov UPLC-MS analysis has confirmed the formation of a derivative with m/z 445.3128 [M+H]⁺, which corresponds to the N-oxide derivative. researchgate.netnih.gov

Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting the molecular ion of a compound and analyzing the resulting fragment ions. The fragmentation pattern is a unique fingerprint that helps to confirm the structure of a compound. nih.gov For this compound, the fragmentation typically involves the loss of the oxygen atom from the N-oxide moiety, a characteristic fragmentation known as deoxygenation, which can be induced thermally or through collision-induced dissociation. nih.gov

Studies on paliperidone and its related substances have proposed fragmentation pathways for the parent drug, which serves as a basis for interpreting the spectra of its metabolites and degradation products. researchgate.netresearchgate.net The mass spectrum for paliperidone shows a molecular ion [M+H]⁺ at m/z 427. researchgate.net The fragmentation of this compound would be expected to show a precursor ion at m/z 443 [M+H]⁺ and product ions corresponding to the loss of oxygen and subsequent fragmentation of the paliperidone backbone. nih.govresearchgate.net

Spectroscopic Characterization Techniques (e.g., UV, IR, NMR) Applied to this compound

Spectroscopic techniques provide complementary information for the structural confirmation of this compound.

Development of Stability-Indicating Assays for this compound Determination

The development of stability-indicating assays is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. These assays are designed to selectively quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products, which may form under various environmental conditions such as light, heat, humidity, and in the presence of acids, bases, or oxidizing agents. For this compound, which is a known oxidative and photolytic degradation product of paliperidone, the development of such assays is integral to the stability testing of paliperidone-containing formulations. nih.govafricaresearchconnects.com

Research has focused on creating analytical methods, primarily high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), that can effectively separate paliperidone from its N-oxide derivative and other impurities. japsonline.comijper.org These methods are essential for monitoring the stability of paliperidone and ensuring that the levels of its degradation products, including this compound, remain within acceptable limits.

A key aspect of developing these stability-indicating methods involves subjecting the parent drug, paliperidone or its ester form paliperidone palmitate, to forced degradation studies. ijper.org These studies intentionally stress the drug under various conditions to generate its degradation products. The resulting mixture is then analyzed to ensure that the analytical method can resolve the parent drug peak from the peaks of all degradation products, thus proving the method's specificity and stability-indicating nature.

One study detailed the development of a rapid, stability-indicating reversed-phase UPLC (RP-UPLC) method for the determination of paliperidone palmitate in an injectable dosage form. japsonline.com This method was specifically designed to separate paliperidone palmitate from its known degradation products, including this compound. japsonline.com The chromatographic separation was achieved on an Acquity BEH C18 column with a mobile phase consisting of ammonium acetate buffer and acetonitrile (10:90 v/v) at a flow rate of 0.6 mL/min, with UV detection at 238 nm. japsonline.com

Forced degradation studies were conducted on paliperidone palmitate to validate the stability-indicating capability of this method. japsonline.com The results, summarized in the table below, demonstrate the conditions under which degradation occurred and the method's ability to quantify the parent drug in the presence of its degradants, including the N-oxide.

| Degradation Condition | Assay (% w/w) of Paliperidone Palmitate | Observations |

|---|---|---|

| Control Sample | 99.8 | Not applicable |

| Acid Hydrolysis (0.5 N HCl, 60°C, 1 h) | 98.5 | Paliperidone Palmitate found to be stable |

| Alkaline Hydrolysis (0.5 N NaOH, 60°C, 1 h) | 98.4 | Paliperidone Palmitate found to be stable |

| Oxidation (3% H₂O₂, 30 min) | 78.3 | Paliperidone Palmitate found to be sensitive, leading to the formation of N-Oxide and paliperidone |

| Thermal (60°C, 6 h) | 100.3 | Paliperidone Palmitate found to be stable |

| Exposed to UV (1.2 million Lux hours) | 100.1 | Paliperidone Palmitate found to be stable |

This table is based on data from a study on the forced degradation of paliperidone palmitate, which results in the formation of this compound under oxidative stress. japsonline.com

Another study focused on the forced degradation of paliperidone itself under various stress conditions using HPLC. nih.gov This research found that paliperidone was susceptible to degradation under hydrolytic, oxidative, and photolytic conditions. nih.gov A notable finding was the observation of a common degradation peak in samples subjected to oxidative stress and titanium dioxide-catalyzed photolysis, which was suggested to be this compound. nih.gov The chromatographic separation was achieved on an Alltima C8 column using a mobile phase of acetonitrile and ammonium acetate buffer with 0.2% triethylamine (pH 3.5; 20mM) in a 60:40 v/v ratio, with a flow rate of 1 mL/min and UV detection at 280 nm. nih.gov

The findings from these studies underscore the importance of robust, stability-indicating analytical methods for the quality control of paliperidone and its formulations. While detailed forced degradation studies specifically on this compound as the starting material are not extensively available in the reviewed literature, the existing research provides a solid foundation for its separation and quantification as a degradation product of paliperidone.

Further research into the degradation kinetics and pathways of this compound itself could provide a more complete understanding of its stability profile. Such studies would involve subjecting purified this compound to a range of stress conditions and monitoring its degradation over time using a validated stability-indicating method.

Impurity Profiling and Pharmaceutical Quality Control of Paliperidone N Oxide

Identification of Paliperidone (B428) N-Oxide as a Known Impurity Standard

Paliperidone N-Oxide is recognized as a known impurity of paliperidone. It is also referred to as Paliperidone USP Related Compound D chemicea.com. Its chemical name is 3-{2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one N-oxide chemicea.comlgcstandards.com. It has a molecular formula of C₂₃H₂₇FN₄O₄ and a molecular weight of 442.49 g/mol chemicea.comsimsonpharma.com.

This compound can be formed from paliperidone under oxidative conditions. researchgate.net Even tetrahydrofuran (B95107) (THF) with a peroxide content greater than 0.015% is sufficient to induce its formation. researchgate.net Identifying this compound typically involves comparing its chromatographic and spectral characteristics (such as retention time in chromatography or mass fragmentation patterns in mass spectrometry) to those of a reference standard of known purity. iajpr.comresearchgate.net

Adherence to Regulatory Guidelines (e.g., ICH) for N-Oxide Impurity Control

The control of impurities in pharmaceutical products is governed by stringent regulatory guidelines, such as those provided by the International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH). ICH guidelines, particularly ICH Q3A (R2) for new drug substances and ICH Q3B (R2) for new drug products, address the reporting, identification, and qualification of impurities. N-Oxide impurities, like this compound, are considered degradation products and/or process-related impurities, and their control falls under these guidelines. lgcstandards.comnih.govwikipedia.orgguidetopharmacology.org

ICH M7 guidelines specifically address the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.eu While this compound is an N-oxide and not necessarily a nitrosamine (B1359907) (a class of mutagenic impurities), the overarching principles of impurity control and risk assessment outlined by ICH apply. Manufacturers must identify potential impurities, determine their origin, establish acceptance criteria based on safety data, and implement validated analytical methods for their detection and quantification. pharmaexcipients.comlhasalimited.org Control strategies must be established for both active substances and drug products. pharmaexcipients.com

Strategies for Impurity Minimization and Control in Manufacturing Processes

Minimizing and controlling the formation of this compound during the manufacturing process is crucial for ensuring the quality of the final drug product. Strategies for impurity control often involve optimizing synthetic routes and manufacturing parameters. veeprho.com

Given that this compound can form under oxidative conditions, controlling the level of oxidizing agents, such as peroxides in solvents like THF, is important. researchgate.net Using high-purity raw materials and solvents with low peroxide content can help mitigate the formation of this impurity. researchgate.net Reaction conditions, including temperature, reaction time, and the presence of catalysts or other reagents, can be optimized to disfavor the oxidation leading to the N-oxide. researchgate.net

常见问题

Q. What are the key physicochemical properties of Paliperidone N-Oxide, and how are they validated in academic research?

this compound (CAS 761460-08-6) has a molecular formula of C23H27FN4O4 and a molecular weight of 442.48 g/mol. Its melting point is reported as 160–162°C (decomposition). Validating these properties involves elemental analysis, spectroscopic characterization (e.g., NMR, IR), and chromatographic methods (e.g., HPLC or UFLC) to confirm purity and identity . Researchers should cross-reference these data with established pharmacopeial standards (e.g., United States Pharmacopeia) and ensure experimental replication under controlled storage conditions (-20°C) to prevent degradation .

Q. What methodologies are recommended for synthesizing and characterizing this compound in laboratory settings?

Synthesis typically involves oxidative derivatization of paliperidone using reagents like hydrogen peroxide or meta-chloroperbenzoic acid. Characterization requires:

- Chromatographic purity assessment : Use reversed-phase HPLC with UV detection (e.g., 280 nm) and a C18 column .

- Spectroscopic confirmation : 1H/13C NMR for structural elucidation and mass spectrometry for molecular ion validation .

- Yield optimization : Response Surface Methodology (RSM) can model critical parameters (e.g., reaction time, temperature) to maximize yield . For reproducibility, detailed synthetic protocols must be documented in the main manuscript or supplementary materials .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Stability studies should follow ICH guidelines Q1A(R2), including:

- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV/visible) to identify degradation pathways .

- Analytical monitoring : Use UFLC or UPLC with photodiode array detection to quantify degradation products and calculate % impurity .

- Statistical validation : Employ ANOVA to assess significant differences in stability across conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between this compound and its parent compound, paliperidone?

Discrepancies in bioavailability or metabolite profiles may arise from differences in oxidative metabolism (e.g., CYP3A4/5 activity). To address this:

- In vitro models : Use hepatic microsomes or recombinant CYP enzymes to compare metabolic rates .

- Population pharmacokinetics : Apply nonlinear mixed-effects modeling (NONMEM) to analyze inter-individual variability in clinical trial data .

- Cross-study validation : Reconcile data from preclinical animal studies (e.g., rodent plasma levels) with human trials using Bayesian meta-analysis .

Q. What experimental designs are optimal for assessing the neuropharmacological efficacy of this compound in animal models?

- Behavioral assays : Use the prepulse inhibition (PPI) test in rodent models of schizophrenia to quantify sensorimotor gating improvements .

- Dose-ranging studies : Implement a factorial design to test multiple doses (e.g., 0.1–10 mg/kg) and administration routes (oral vs. intraperitoneal) .

- Control groups : Include positive controls (e.g., clozapine) and vehicle controls to normalize baseline variability .

- Ethical compliance : Follow ARRIVE 2.0 guidelines for reporting animal studies, including randomization and blinding protocols .

Q. How should researchers address conflicting findings in relapse-prevention studies involving long-acting Paliperidone formulations?

Post-hoc analyses of randomized controlled trials (RCTs) often reveal variability in relapse rates. To mitigate this:

- Covariate adjustment : Use Cox proportional hazards models to control for baseline severity, adherence, and comorbidities .

- Sensitivity analyses : Test robustness by excluding outliers or applying different statistical models (e.g., Kaplan-Meier vs. Weibull) .

- Mechanistic studies : Combine clinical data with PET imaging to correlate drug exposure with D2 receptor occupancy .

Q. What strategies are recommended for identifying and quantifying this compound in complex biological matrices?

- Sample preparation : Use protein precipitation with acetonitrile or solid-phase extraction (SPE) to isolate the compound from plasma .

- Detection methods : Ultra-fast liquid chromatography (UFLC) coupled with tandem mass spectrometry (MS/MS) provides high sensitivity (LOQ < 1 ng/mL) .

- Method validation : Follow FDA bioanalytical guidelines for accuracy (85–115%), precision (CV ≤15%), and matrix effect assessment .

Q. How can researchers formulate novel hypotheses about this compound’s off-target effects using omics approaches?

- Transcriptomics : Perform RNA sequencing on neuronal cell lines treated with this compound to identify dysregulated pathways (e.g., Wnt/β-catenin) .

- Proteomics : Use LC-MS/MS to map protein interaction networks, focusing on non-dopaminergic targets (e.g., serotonin receptors) .

- Data integration : Apply systems biology tools (e.g., STRING, Cytoscape) to prioritize candidate mechanisms for experimental validation .

Methodological Guidance

- Literature Review : Use PubMed/MEDLINE with MeSH terms (e.g., "this compound/pharmacokinetics") and Boolean operators to filter primary studies .

- Data Presentation : Include raw datasets in supplementary materials and processed data in the main text, adhering to FAIR principles .

- Ethical Reporting : Disclose conflicts of interest and comply with CONSORT guidelines for clinical trials or STREGA for genetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。